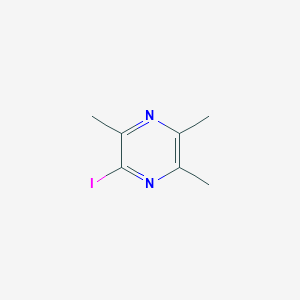

2-Iodo-3,5,6-trimethylpyrazine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C7H9IN2 |

|---|---|

Molekulargewicht |

248.06 g/mol |

IUPAC-Name |

2-iodo-3,5,6-trimethylpyrazine |

InChI |

InChI=1S/C7H9IN2/c1-4-5(2)10-7(8)6(3)9-4/h1-3H3 |

InChI-Schlüssel |

IEBXFWLPWSCBPQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=C(C(=N1)C)I)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Iodo 3,5,6 Trimethylpyrazine

Direct Iodination Strategies on Pyrazine (B50134) Nuclei

Direct iodination of the 2,3,5,6-tetramethylpyrazine (B1682967) ring, the logical precursor, presents a viable pathway to 2-iodo-3,5,6-trimethylpyrazine. This approach involves the substitution of a hydrogen atom on the pyrazine ring with an iodine atom. The success of this strategy hinges on the reactivity of the pyrazine ring and the choice of the iodinating agent and reaction conditions.

Electrophilic Iodination Approaches

Electrophilic iodination is a common method for introducing iodine onto aromatic and heteroaromatic rings. This approach typically utilizes an electrophilic source of iodine that attacks the electron-rich pyrazine ring. Various reagents and systems can be employed for this purpose.

Common electrophilic iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl). The reactivity of the pyrazine ring, which is generally considered electron-deficient, can be a challenge for direct electrophilic substitution. Therefore, the choice of a sufficiently reactive iodinating agent and appropriate reaction conditions is crucial for a successful outcome. For instance, the use of N-iodosuccinimide, often activated by an acid catalyst, can be an effective method for the iodination of various aromatic compounds. nih.gov

A hypothetical electrophilic iodination of 2,3,5,6-tetramethylpyrazine would be expected to yield the desired this compound. The methyl groups on the pyrazine ring are electron-donating, which can help to activate the ring towards electrophilic attack.

Table 1: Potential Electrophilic Iodination Reagents and Conditions

| Reagent(s) | Catalyst/Activator | Potential Advantages |

| Iodine (I₂) / Oxidizing Agent (e.g., HIO₃, HNO₃) | Strong Acid | Cost-effective reagents |

| N-Iodosuccinimide (NIS) | Acid (e.g., TFA, H₂SO₄) | Milder conditions, good selectivity |

| Iodine Monochloride (ICl) | Lewis Acid | High reactivity |

Oxidative Iodination Protocols

Oxidative iodination involves the in-situ generation of a highly electrophilic iodine species from a source of iodide, typically sodium or potassium iodide, in the presence of a strong oxidizing agent. This method can be particularly effective for less reactive aromatic systems.

A variety of oxidizing agents can be employed in these protocols, including hydrogen peroxide, sodium periodate, and ceric ammonium (B1175870) nitrate (B79036) (CAN). The reaction conditions, such as solvent and temperature, play a significant role in the efficiency and selectivity of the iodination. For example, a system of potassium iodide and an oxidizing agent in an acidic medium can generate the active iodinating species.

Regioselective Iodination Techniques

For polysubstituted pyrazines like 2,3,5,6-tetramethylpyrazine, achieving regioselectivity in direct iodination is a key consideration. The directing effects of the existing methyl groups will influence the position of the incoming iodo group. In the case of 2,3,5,6-tetramethylpyrazine, all four positions are equivalent, simplifying the regioselectivity aspect and leading to a single possible mono-iodinated product. However, for other polysubstituted pyrazines, careful selection of reagents and conditions is necessary to control the position of iodination.

Synthesis via Functional Group Interconversion

An alternative to direct iodination is the synthesis of this compound through the transformation of a pre-existing functional group on the pyrazine ring. This approach offers the advantage of starting with a readily available or easily synthesized pyrazine derivative and converting it to the desired iodo-compound.

Halogen Exchange Reactions

Halogen exchange, particularly the Finkelstein reaction, is a powerful method for the synthesis of iodoalkanes and iodoarenes. wikipedia.org This reaction involves the treatment of a chloro- or bromo-substituted compound with an iodide salt, typically sodium iodide in a suitable solvent like acetone. The equilibrium of the reaction is driven towards the formation of the iodo-compound by the precipitation of the less soluble sodium chloride or bromide.

For the synthesis of this compound, this would involve the preparation of a precursor such as 2-chloro-3,5,6-trimethylpyrazine. The subsequent treatment of this chloro-derivative with sodium iodide would then yield the target iodo-pyrazine. The success of this reaction depends on the reactivity of the C-Cl bond on the pyrazine ring towards nucleophilic substitution.

Table 2: Hypothetical Halogen Exchange Reaction

| Starting Material | Reagent | Solvent | Product |

| 2-Chloro-3,5,6-trimethylpyrazine | Sodium Iodide (NaI) | Acetone | This compound |

Transformation of Precursor Pyrazine Derivatives

Another viable strategy involves the transformation of other functional groups, such as an amino group, into an iodo substituent. The Sandmeyer reaction is a classic and widely used method for the conversion of an aromatic amino group into a variety of functionalities, including halogens. asm.org

This process involves the diazotization of an amino-substituted pyrazine, such as a hypothetical 2-amino-3,5,6-trimethylpyrazine, with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The subsequent treatment of this diazonium salt with a solution of potassium iodide would lead to the formation of this compound. While the Sandmeyer reaction is a powerful tool, it requires the synthesis of the corresponding amino-pyrazine precursor.

The synthesis of pyrazine N-oxides can also serve as an entry point for functionalization. The N-oxide group activates the pyrazine ring towards certain transformations and can be subsequently removed. Iodination of a 2,3,5-trimethylpyrazine-1-oxide could potentially offer an alternative route to an iodinated pyrazine derivative.

Green Chemistry Approaches to Pyrazine Iodination

Green chemistry principles emphasize the use of environmentally benign methods, such as reducing solvent use and employing safer reagents. While these approaches are increasingly applied in organic synthesis, their specific application to the iodination of 2,3,5-trimethylpyrazine (B81540) is not documented.

Solvent-Free Methods

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by minimizing volatile organic compound (VOC) emissions and simplifying purification processes. These reactions are often facilitated by grinding or milling, which provides the necessary energy for the chemical transformation.

While there is no specific literature on a solvent-free synthesis for this compound, studies on similar heterocyclic systems, such as pyrimidines, have demonstrated successful iodination under solvent-free conditions using reagents like solid iodine and a silver salt, which acts as an electrophilic iodinating agent. This approach has shown advantages such as short reaction times and high yields for other nitrogen-containing heterocycles. However, no data tables or research findings are available for the application of this method to 2,3,5-trimethylpyrazine.

Mechanochemical Syntheses

Mechanochemistry utilizes mechanical energy, typically from ball milling, to induce chemical reactions. This technique can accelerate reaction rates, and in many cases, allows for reactions to proceed in the absence of a solvent.

The mechanochemical synthesis of various nitrogen-containing heterocycles has been reported, showcasing its potential as a green synthetic tool. For instance, the iodination of pyrimidine (B1678525) derivatives has been successfully achieved by grinding the reactants with iodine and a nitrate salt. mt.comrsc.org This method offers high yields and environmentally friendly conditions. mt.com Despite these advancements for other heterocycles, there are no published reports detailing the mechanochemical synthesis of this compound.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer pathways to increase reaction efficiency and selectivity. For the synthesis of iodo-aromatic compounds, various catalytic systems have been developed, though their application to 2,3,5-trimethylpyrazine remains unexplored in the available literature.

Metal-Mediated Iodination

Metal-mediated, particularly palladium-catalyzed, C-H iodination has emerged as a powerful tool for the synthesis of aryl iodides. These reactions often use a directing group to achieve regioselectivity, targeting a specific C-H bond for functionalization. Molecular iodine (I₂) can be used as the oxidant in some systems, enhancing the practicality of the method. wikipedia.org

Research has shown successful Pd-catalyzed C-H iodination for a wide range of heterocycles. wikipedia.org However, specific studies, reaction conditions, or yield data for the metal-mediated iodination of 2,3,5-trimethylpyrazine to produce this compound are absent from the scientific literature. Synthesis of other iodinated pyrazines, such as 2,5-diiodopyrazine, has been achieved through deprotonative dimetalation, a different type of metal-mediated process. youtube.com

Photoredox Catalysis in C-H Iodination

Visible-light photoredox catalysis is a rapidly developing field in organic synthesis that allows for the activation of C-H bonds under mild conditions. This methodology has been applied to the functionalization of various heteroarenes, including pyrazines in a general context. mdpi.comsemanticscholar.org These reactions typically involve a photocatalyst that, upon light absorption, can initiate a single-electron transfer (SET) process, leading to the formation of radical intermediates that can be trapped by an iodine source.

While photoredox catalysis holds promise for the direct C-H iodination of electron-deficient systems like pyrazines, there is currently no published research that specifically describes the synthesis of this compound using this approach.

Comparative Analysis of Synthetic Routes

A comparative analysis of synthetic routes for this compound cannot be conducted due to the lack of established and documented synthetic methodologies for this specific compound in the scientific literature. To perform such an analysis, data on reaction yields, scalability, cost of reagents, reaction conditions (temperature, time), and environmental impact for different synthetic pathways would be required. As no specific protocols for solvent-free, mechanochemical, metal-mediated, or photoredox-catalyzed synthesis of the target compound have been reported, a meaningful comparison is not possible at this time.

Evaluation of Synthetic Efficiency and Yields

The subsequent iodination step's efficiency can vary based on the specific reagents and conditions employed. Electrophilic iodination of activated heteroaromatic compounds can be highly efficient. The use of N-iodosuccinimide (NIS) in a suitable solvent like hexafluoroisopropanol (HFIP) has been shown to produce high yields for the halogenation of various heterocycles. organic-chemistry.org Similarly, methods using molecular iodine with activating agents also report good to excellent yields. mdpi.com

The Sandmeyer reaction is also known for its robust and generally good yields. The conversion of an amino group to an iodo group via this method typically proceeds efficiently. While the synthesis of the required 2,3,5-trimethylpyrazin-6-amine precursor adds complexity, the final iodination step itself is reliable.

Below is a table summarizing typical yields for analogous reactions, providing an estimate of the expected efficiency for the synthesis of this compound.

| Reaction Step | Reagents/Reaction Type | Substrate Class | Typical Yield (%) |

| Pyrazine Synthesis | 2,3-butanedione (B143835) + 1,2-diaminopropane | 1,2-Dicarbonyl + 1,2-Diamine | > 90% |

| Electrophilic Iodination | N-Iodosuccinimide (NIS) in HFIP | Activated Heterocycles | 80-95% |

| Electrophilic Iodination | I₂ / Oxidizing Agent | Electron-rich Aromatics | 70-98% |

| Sandmeyer Iodination | NaNO₂, H⁺, then KI | Aryl/Heteroaryl Amines | 75-90% |

Assessment of Stereochemical and Regiochemical Control

Stereochemical Control

The target molecule, this compound, is an achiral, planar aromatic compound. The synthetic pathway does not involve the creation or modification of any stereocenters. Consequently, considerations of stereochemical control, such as enantioselectivity or diastereoselectivity, are not applicable to its synthesis.

Regiochemical Control

Regiochemical control is a critical aspect of the synthesis of this compound, particularly in the iodination step.

In the direct electrophilic iodination pathway, the regioselectivity is dictated by the directing effects of the three methyl substituents on the pyrazine ring. Methyl groups are electron-donating and act as ortho, para-directors in electrophilic aromatic substitution. In the 2,3,5-trimethylpyrazine precursor, the only available position for substitution is C-6. This position is electronically activated by the adjacent methyl groups at C-5 and, to a lesser extent, the group at C-2. The C-6 position is also sterically accessible. Therefore, electrophilic attack is strongly favored at this position, leading to the desired this compound as the major product. While the formation of minor isomeric byproducts is a possibility in electrophilic substitutions, the specific substitution pattern of the precursor highly directs the reaction to the single vacant site.

The Sandmeyer reaction offers a more definitive method for achieving regiochemical control. wikipedia.orgnih.gov In this approach, the position of the incoming iodide is predetermined by the location of the amino group on the starting material, 2,3,5-trimethylpyrazin-6-amine. The conversion of the amine at C-6 to a diazonium salt and its subsequent displacement by iodide ensures that the iodination occurs exclusively at that position. This method eliminates the possibility of forming constitutional isomers, thereby providing unambiguous regiochemical purity of the final product. This makes the Sandmeyer route superior in terms of regiochemical precision, although it may involve a longer synthetic sequence to prepare the necessary amino-substituted precursor.

Reactivity and Reaction Pathways of 2 Iodo 3,5,6 Trimethylpyrazine

Carbon-Iodine Bond Reactivity in Cross-Coupling Reactions

The iodine atom on the pyrazine (B50134) ring is an excellent leaving group, making the C-I bond the primary site of reactivity for forming new bonds. This is most effectively achieved through cross-coupling reactions catalyzed by transition metals like palladium, copper, and nickel. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

Palladium catalysts are widely employed for their efficiency and functional group tolerance in forming C-C bonds. libretexts.org The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org The reaction is renowned for its mild conditions, the commercial availability of a vast array of boronic acids, and the non-toxic nature of its boron-containing byproducts. libretexts.org For 2-Iodo-3,5,6-trimethylpyrazine, a Suzuki coupling would enable the introduction of various aryl, heteroaryl, or vinyl substituents at the 2-position. researchgate.netcore.ac.uk

| Organoboron Reagent | Catalyst System | Base | Solvent | Typical Product |

|---|---|---|---|---|

| Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2-Phenyl-3,5,6-trimethylpyrazine |

| Thiophene-2-boronic Acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 2-(Thiophen-2-yl)-3,5,6-trimethylpyrazine |

| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | THF/H₂O | 2-Vinyl-3,5,6-trimethylpyrazine |

Stille Coupling: The Stille reaction involves the coupling of the aryl iodide with an organotin compound (organostannane). wikipedia.org A key advantage of this method is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. wikipedia.orgscispace.com This reaction is highly effective for creating C-C bonds and is tolerant of a wide variety of functional groups. uwindsor.ca

| Organostannane Reagent | Catalyst | Ligand | Solvent | Typical Product |

|---|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 2-Phenyl-3,5,6-trimethylpyrazine |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | THF | 2-Vinyl-3,5,6-trimethylpyrazine |

| 2-(Tributylstannyl)pyridine | Pd₂(dba)₃ | P(o-tolyl)₃ | Dioxane | 2-(Pyridin-2-yl)-3,5,6-trimethylpyrazine |

Negishi Coupling: This reaction utilizes organozinc reagents to couple with the aryl iodide. wikipedia.org Organozinc compounds are more reactive than their boron and tin counterparts, often leading to faster reactions under milder conditions. researchgate.net However, they are also more sensitive to moisture and air, requiring anhydrous reaction techniques. libretexts.org The Negishi coupling is particularly valuable for its broad scope, allowing for the formation of bonds between sp², sp³, and sp carbon atoms. wikipedia.org

| Organozinc Reagent | Catalyst | Ligand | Solvent | Typical Product |

|---|---|---|---|---|

| Phenylzinc Chloride | Pd(PPh₃)₄ | - | THF | 2-Phenyl-3,5,6-trimethylpyrazine |

| Ethylzinc Iodide | PdCl₂(dppf) | - | DMF | 2-Ethyl-3,5,6-trimethylpyrazine (B99207) |

| Allylzinc Bromide | Pd₂(dba)₃ | XPhos | THF | 2-Allyl-3,5,6-trimethylpyrazine |

Copper-catalyzed reactions provide a cost-effective alternative to palladium-based systems for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions, often referred to as Ullmann-type couplings, are particularly effective for coupling aryl iodides with nucleophiles such as amines, thiols, and alkoxides. nih.gov For this compound, this would allow for the direct introduction of nitrogen, sulfur, or oxygen-containing functional groups at the 2-position of the pyrazine ring. These reactions typically require a copper(I) salt (e.g., CuI), a base, and often a ligand to stabilize the copper catalyst. nih.gov

Nickel catalysts have emerged as powerful tools in cross-coupling chemistry, often exhibiting unique reactivity compared to palladium. researchgate.net They are particularly adept at activating and coupling challenging substrates. Nickel-catalyzed reductive cross-coupling reactions can join two different electrophiles, such as an aryl iodide and an alkyl halide, using a stoichiometric reductant like zinc or manganese metal. orgsyn.org This approach avoids the pre-formation of sensitive organometallic reagents. researchgate.net For this compound, nickel catalysis could be employed for couplings with a diverse range of partners, including alkyl halides and organozinc reagents. semanticscholar.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by strong nucleophiles, a process known as nucleophilic aromatic substitution (SNAr). thieme-connect.demasterorganicchemistry.com In this compound, the iodine atom acts as a leaving group. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the iodine, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by the electron-withdrawing nature of the pyrazine ring. Aromaticity is then restored by the expulsion of the iodide ion. youtube.com

This pathway allows for the direct displacement of iodine by a variety of nucleophiles:

Alkoxides (e.g., NaOCH₃): To form 2-methoxy-3,5,6-trimethylpyrazine.

Amines (e.g., NH₃, RNH₂): To form 2-amino- or 2-(alkylamino)-3,5,6-trimethylpyrazine.

Thiols (e.g., NaSPh): To form 2-(phenylthio)-3,5,6-trimethylpyrazine.

The rate of SNAr reactions on halopyrazines is generally faster than on corresponding halopyridines due to the increased electron deficiency of the pyrazine ring. thieme-connect.de

Electrophilic Substitution Reactions at the Pyrazine Core

In stark contrast to its reactivity with nucleophiles, the pyrazine ring is highly deactivated towards electrophilic aromatic substitution. thieme-connect.de The nitrogen atoms strongly withdraw electron density from the ring carbons, making them poor nucleophiles. Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), the nitrogen atoms become protonated, which further deactivates the ring. thieme-connect.deresearchgate.net

Direct electrophilic substitution on the carbon atoms of this compound is therefore not a feasible reaction pathway under standard conditions. Successful electrophilic substitutions on pyrazine systems typically require the presence of potent activating groups or proceed through an N-oxide intermediate, which alters the electron distribution of the ring, but such reactions are not common. thieme-connect.de

Reactivity of Methyl Groups on the Pyrazine Ring

The three methyl groups attached to the pyrazine ring are potential sites for chemical modification. The electron-withdrawing nature of the pyrazine ring can influence the reactivity of the adjacent methyl protons.

Radical Halogenation: The methyl groups can undergo free-radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the formation of bromomethyl-substituted pyrazines, such as 2-Iodo-3-(bromomethyl)-5,6-dimethylpyrazine. These halogenated intermediates are valuable precursors for further functionalization, for instance, through nucleophilic substitution to introduce alcohols, ethers, or amines. This reaction is analogous to the halogenation of the methyl group in toluene. libretexts.org

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can potentially oxidize the methyl groups to carboxylic acids. The selectivity of this reaction can be difficult to control, and harsh conditions might lead to the degradation of the pyrazine ring itself.

Deprotonation: The protons on the methyl groups are weakly acidic and can be removed by a very strong base (e.g., an organolithium reagent) to form a carbanion. This nucleophilic species can then react with various electrophiles, allowing for the elongation of the carbon chain at the methyl position.

Information regarding "this compound" is not available in the public domain.

Similarly, there are no published studies on the investigation of reaction intermediates or kinetic analyses related to this specific compound. Therefore, the requested article on the reactivity and reaction pathways of this compound cannot be generated due to the absence of foundational research and data.

Derivatization and Analog Generation of 2 Iodo 3,5,6 Trimethylpyrazine

Synthesis of Pyrazine (B50134) Derivatives with Modified Side Chains

There is no published research detailing the synthesis of pyrazine derivatives with modified side chains starting from 2-Iodo-3,5,6-trimethylpyrazine.

Construction of Fused Pyrazine Systems Utilizing the Compound

No studies have been found that describe the use of this compound as a precursor for the construction of fused pyrazine systems. While methods exist for creating fused systems from other pyrazine derivatives, these have not been applied to the specific compound of interest. researchgate.netdur.ac.uk

Incorporation into Complex Organic Architectures

There is a lack of documented examples of this compound being incorporated into more complex organic architectures.

Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy serves as a fundamental tool for the confirmation of molecular structures by analyzing the vibrations of atoms within a molecule. Each functional group has a characteristic vibrational frequency, making techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy invaluable for identifying the structural components of a compound like 2-Iodo-3,5,6-trimethylpyrazine.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule. For this compound, the expected characteristic absorption bands can be predicted based on the vibrational modes of the pyrazine (B50134) ring and its substituents.

Key vibrational modes for the pyrazine ring include C-H stretching, C-N stretching, and ring breathing vibrations. The presence of methyl groups introduces C-H symmetric and asymmetric stretching and bending vibrations. The carbon-iodine (C-I) bond also has a characteristic stretching frequency, which is typically observed in the far-infrared region due to the heavy iodine atom.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2980-2870 | Medium-Strong |

| C=N Stretch | 1600-1550 | Medium |

| C=C Stretch (Aromatic) | 1500-1400 | Medium-Strong |

| CH₃ Asymmetric Bending | ~1460 | Medium |

| CH₃ Symmetric Bending | ~1375 | Medium |

| Pyrazine Ring Breathing | ~1000-950 | Medium-Weak |

| C-I Stretch | 600-500 | Medium-Strong |

Note: This data is predicted based on characteristic frequencies of similar molecules and is subject to variation based on the specific chemical environment.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, the symmetric vibrations of the pyrazine ring and the C-I bond are expected to be prominent in the Raman spectrum. The ring breathing mode of the pyrazine ring is often a strong and characteristic band in Raman spectra. doi.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. In this compound, three distinct signals are expected for the three methyl groups, as they are in different chemical environments due to the iodine substituent. The chemical shifts of these methyl protons will be influenced by the electron-withdrawing effect of the pyrazine ring and the iodine atom.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| 3-CH₃ | 2.5 - 2.7 | Singlet |

| 5-CH₃ | 2.4 - 2.6 | Singlet |

| 6-CH₃ | 2.4 - 2.6 | Singlet |

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can vary with the solvent used. The exact assignment would require 2D NMR data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the four pyrazine ring carbons and the three methyl carbons (assuming the methyl carbons at positions 5 and 6 are not equivalent due to the influence of the iodo group). The carbon atom attached to the iodine (C2) is expected to have a significantly shifted signal due to the heavy atom effect. The chemical shifts of pyrazine carbons are generally found in the aromatic region.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~100 - 120 |

| C3 | ~150 - 155 |

| C5 | ~148 - 152 |

| C6 | ~148 - 152 |

| 3-CH₃ | ~20 - 25 |

| 5-CH₃ | ~20 - 25 |

| 6-CH₃ | ~20 - 25 |

Note: Predicted chemical shifts are relative to a standard reference and can vary with the solvent used. The carbon attached to iodine (C2) will likely show a lower chemical shift than the other ring carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, no cross-peaks would be expected in a standard COSY spectrum as the methyl groups are all singlets and not coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations). HSQC would be used to definitively assign the proton signal of each methyl group to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity of the molecule. For instance, the protons of the 3-methyl group would show correlations to C2 and C3 of the pyrazine ring. Similarly, the protons of the 5- and 6-methyl groups would show correlations to their neighboring ring carbons, allowing for the complete assignment of all carbon signals and confirming the substitution pattern.

By combining the information from these various spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the precise molecular mass of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For the target compound, the expected monoisotopic mass can be calculated and compared with the experimental value obtained from HRMS. This comparison serves as a crucial confirmation of the compound's identity.

While direct HRMS data for this compound is not readily found, analysis of related compounds such as various dimethylpyrazine derivatives has demonstrated the utility of LC-TOF-MS (Liquid Chromatography-Time-of-Flight Mass Spectrometry) in providing accurate mass measurements. acs.orgnih.gov For instance, the calculated mass for a related compound, 3,5-dimethylpyrazine-2-carboxylic acid, was found to be in close agreement with the experimentally determined m/z value. nih.gov

Table 1: Theoretical Mass Data for this compound

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) |

|---|

Note: The monoisotopic mass is calculated based on the most abundant isotopes of the constituent elements.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu This method is particularly well-suited for the analysis of volatile compounds like pyrazine derivatives. researchgate.net The gas chromatogram provides the retention time of the compound, which is a characteristic property under specific chromatographic conditions, while the mass spectrometer provides a fragmentation pattern, or mass spectrum, that is often unique to the compound.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Furthermore, characteristic fragmentation patterns would emerge from the cleavage of the molecule. Based on the structure, potential fragmentation could involve the loss of the iodine atom, methyl groups, or cleavage of the pyrazine ring. Analysis of the mass spectra of related compounds like 2-ethyl-3,5,6-trimethylpyrazine (B99207) and trimethylpyrazine reveals common fragmentation pathways for alkylpyrazines, which can provide a basis for interpreting the spectrum of the iodo-substituted analog. nih.govnist.govnist.gov

Table 2: Potential Fragmentation Ions for this compound in GC-MS

| Ion | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [M]⁺ | 248 | Molecular Ion |

| [M - I]⁺ | 121 | Loss of Iodine atom |

| [M - CH₃]⁺ | 233 | Loss of a methyl group |

Note: The m/z values are nominal masses and the fragmentation patterns are hypothetical, based on common fragmentation of related compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for this compound is not publicly available, studies on other pyrazine derivatives, such as methyl-substituted pyrazines and co-crystals of trimethylpyrazine, have been conducted. researchgate.netrsc.orgiiserpune.ac.in These studies reveal insights into the nature of C-H···N interactions that govern the crystal packing of these molecules. researchgate.net For this compound, in addition to these interactions, the presence of the iodine atom could lead to halogen bonding (I···N or I···I interactions), which would significantly influence the supramolecular architecture. rsc.org Obtaining single crystals of sufficient quality would be a prerequisite for this analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. Pyrazine and its derivatives typically exhibit characteristic absorption bands in the UV region.

Specific UV-Vis spectral data for this compound is not documented in readily accessible literature. However, a study on the interaction of 2,3,5-trimethylpyrazine (B81540) with bovine serum albumin showed the UV-Vis spectrum of the pyrazine itself. researchgate.net Generally, pyrazines exhibit π → π* and n → π* transitions. The introduction of an iodo substituent on the pyrazine ring is expected to cause a bathochromic (red) shift in the absorption maxima due to the electron-donating and heavy atom effects of iodine. The exact absorption maxima (λmax) and molar absorptivity (ε) would need to be determined experimentally.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3,5-trimethylpyrazine |

| 2-ethyl-3,5,6-trimethylpyrazine |

| 2-ethyl-5-methylpyrazine |

| 2-ethyl-6-methylpyrazine |

| 2,5-dimethylpyrazine |

| 2,6-dimethylpyrazine |

| 2,3-dimethylpyrazine |

| 3,5-dimethylpyrazine-2-carboxylic acid |

| 2-methylpyrazine |

| Tetramethylpyrazine |

| Quinoxaline |

| Phenazine |

| 2,2'-bipyridine |

| 4,4'-dimethyl-2,2'-bipyridine |

| 4,4'-bipyridine |

| 1,2-di(4-pyridyl)ethylene |

| 1,4-diazabicyclo[2.2.2]octane |

| 2,3,5-trimethyl-6-(3-methylbutyl)pyrazine |

| 2,5-dimethyl-3-(3-methylbutyl)pyrazine |

| 2-decanone |

| 2-undecanone |

| Toluene |

| Ethylbenzene |

| Styrene |

| o-xylene |

| m-xylene |

| 2,3,5,6-tetraphenylpyrazine |

| Dihydropyrazines |

| Tetralkylpyrazines |

| 3-hydroxy-2-hexanone |

| 2-chloroquinoxaline |

| Nitroquinoxalines |

| Aminopyrazines |

| Hydroxypyrazines |

| Pyrazinecarboxylic acids |

| Dihydropyrazines |

| Tetrahydropyrazines |

| Piperazines |

| Piperazinones |

Computational and Theoretical Investigations of this compound: A Literature Review

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that specific computational and theoretical studies focused exclusively on the compound This compound are not publicly available at this time. The stringent requirement to focus solely on this specific molecule prevents the inclusion of data from related pyrazine derivatives.

While computational chemistry is a powerful tool for understanding molecular properties, and numerous studies exist for the parent compound 2,3,5-trimethylpyrazine and other halogenated pyrazines, the research community has not yet published specific findings for the iodo-substituted trimethylated pyrazine .

Therefore, it is not possible to provide a detailed, data-driven article covering the following requested areas for this compound:

Computational and Theoretical Investigations

Prediction of Reactivity and Selectivity via Computational Metrics (e.g., Fukui Functions)

Generating content for these sections without specific research data would require speculation and extrapolation from dissimilar molecules, which would not meet the standards of scientific accuracy. This report will be updated if and when relevant computational studies on 2-Iodo-3,5,6-trimethylpyrazine are published.

Theoretical Studies on Halogen Bonding Interactions

Theoretical and computational investigations have provided significant insights into the nature of halogen bonding, a directional non-covalent interaction involving a halogen atom as an electrophilic species. In the context of this compound, while specific computational studies on this exact molecule are not extensively documented in publicly available literature, a robust understanding of its halogen bonding capabilities can be extrapolated from theoretical work on analogous iodo-N-heterocyclic compounds, such as iodopyridines and other substituted iodobenzenes. These studies lay a theoretical foundation for predicting and analyzing the behavior of the iodine atom in this compound as a halogen bond donor.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling the molecular electrostatic potential (MEP) surface of halogenated compounds. For this compound, the MEP surface would characteristically show a positive potential (the σ-hole) on the iodine atom. The presence of three electron-donating methyl groups on the pyrazine (B50134) ring is expected to influence the electronic properties of the aromatic system. This electron donation can modulate the magnitude of the σ-hole on the iodine atom. Theoretical studies on substituted iodobenzenes have shown that electron-donating groups tend to reduce the positive electrostatic potential of the σ-hole, which in turn can weaken the halogen bond attraction. rsc.orgrsc.org Therefore, the σ-hole of this compound is likely to be less positive compared to that of an unsubstituted iodopyrazine (B1298665) or an iodopyrazine with electron-withdrawing substituents.

When this compound forms a halogen bond with a Lewis base (a halogen bond acceptor), such as a neutral nitrogen-containing molecule or an anion, the interaction is highly directional, with the C-I···A angle approaching linearity (approximately 180°). The strength of this interaction can be quantified by calculating the interaction energy, which is typically in the range of weak to moderate non-covalent bonds. For comparison, DFT calculations on iodobenzene (B50100)···N-methylacetamide complexes have shown interaction energies to be influenced by substituents, with a range of up to 1.5 kcal mol⁻¹. rsc.org Similarly, high-level CCSD(T) calculations on pyridine (B92270) complexes with substituted iodobenzenes show interaction energies ranging from -3.14 to -4.42 kcal mol⁻¹. rsc.org

To provide a quantitative perspective based on analogous systems, the table below presents typical interaction energies and geometric parameters for halogen-bonded complexes of iodo-heterocycles with a generic Lewis base (N-base), as derived from computational studies on similar molecules.

| Complex | Interaction Energy (kcal/mol) | I···N Distance (Å) | C-I···N Angle (°) |

|---|---|---|---|

| Iodopyridine ··· N-base | -3.5 to -5.0 | 2.80 to 3.00 | ~175 |

| (p-NO₂)Iodobenzene ··· Pyridine | -4.42 | Not Reported | Not Reported |

| Iodobenzene ··· Pyridine | -3.69 | Not Reported | Not Reported |

Data presented are representative values from computational studies on analogous iodo-aromatic systems to illustrate the expected characteristics of halogen bonding for this compound. rsc.org

The table below illustrates a typical SAPT energy decomposition for a halogen-bonded complex between a substituted iodobenzene and pyridine, providing insight into the nature of the interaction.

| Energy Component | Typical Contribution (kcal/mol) |

|---|---|

| Electrostatics | -4.0 to -6.0 |

| Exchange-Repulsion | +4.5 to +7.0 |

| Induction | -1.5 to -2.5 |

| Dispersion | -3.0 to -4.5 |

| Total Interaction Energy | -3.5 to -5.0 |

Data presented are representative values from computational studies on analogous iodo-aromatic systems to illustrate the expected characteristics of halogen bonding for this compound. rsc.org

Applications in Advanced Organic Synthesis

Building Block for Heterocyclic Chemistry

As a substituted iodinated heterocycle, the primary utility of 2-Iodo-3,5,6-trimethylpyrazine lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to a low-valent palladium catalyst, initiating catalytic cycles that form new bonds with high efficiency and selectivity. This reactivity is fundamental to its role as a precursor in the synthesis of more complex heterocyclic systems.

Table 1: Key Cross-Coupling Reactions for Functionalizing this compound

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., boronic acid or ester) | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Sonogashira Coupling | Terminal alkyne | C-C (sp) | Pd catalyst, Cu(I) co-catalyst, Amine base |

| Buchwald-Hartwig Amination | Amine (primary or secondary) | C-N | Pd catalyst, Bulky phosphine ligand, Base (e.g., NaOt-Bu) |

While direct application of this compound in a completed total synthesis of a natural product is not extensively documented, its potential is inferred from the widespread use of similar iodo-heterocycles in constructing complex molecular frameworks. Pyrazine-containing natural products are a well-established class of compounds, and their synthesis often relies on the late-stage functionalization of a pre-formed pyrazine (B50134) core. mdpi.comnih.govmdpi.com

The synthetic value of this compound would be in its ability to introduce the trimethylpyrazine moiety into a larger molecule via a cross-coupling reaction. For instance, a Suzuki-Miyaura coupling could be employed to connect the pyrazine ring to a complex fragment containing a boronic acid or ester. wikipedia.orgtcichemicals.com This strategy allows for the convergent assembly of intricate structures, a common approach in modern total synthesis. The trimethyl-substitution pattern is a feature of several natural pyrazine alkaloids, making this compound a potentially valuable starting material for their synthesis. mdpi.com

The pyrazine ring is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. nih.govlifechemicals.compharmablock.com The synthesis of novel pharmaceutical lead compounds often involves creating libraries of analogues of a hit compound to explore the structure-activity relationship (SAR). In this context, this compound serves as an ideal intermediate for generating diverse pyrazine derivatives.

Using palladium-catalyzed reactions, the iodine atom can be replaced with a wide array of substituents:

Buchwald-Hartwig amination allows for the introduction of various primary and secondary amines, creating new C-N bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This is a powerful method for synthesizing libraries of substituted aminopyrazines, a common motif in kinase inhibitors.

Sonogashira coupling attaches alkyne groups, which can serve as handles for further transformations (e.g., click chemistry) or as part of the final molecular structure. wikipedia.orgorganic-chemistry.orglibretexts.org

Suzuki coupling enables the formation of biaryl structures by linking the pyrazine to other aromatic or heteroaromatic rings. libretexts.orgorganic-chemistry.org

This modular approach allows medicinal chemists to rapidly synthesize a multitude of new chemical entities built around the trimethylpyrazine core for biological screening.

Ligand Design in Organometallic Chemistry

The two nitrogen atoms in the pyrazine ring possess lone pairs of electrons, enabling them to coordinate to metal centers. Pyrazine itself is a classic "L-type" ligand in organometallic chemistry, often acting as a bridging ligand that links two or more metal centers to form coordination polymers or polymetallic clusters. acs.orgnih.gov

This compound offers modified properties as a ligand compared to unsubstituted pyrazine:

Electronic Effects: The three electron-donating methyl groups increase the electron density on the pyrazine ring, enhancing the Lewis basicity of the nitrogen atoms and potentially leading to stronger metal-ligand bonds. Conversely, the iodine atom is electron-withdrawing, which would slightly counteract this effect.

Steric Effects: The methyl groups introduce significant steric bulk around the nitrogen atoms. This steric hindrance can influence the geometry of the resulting metal complex, control the number of ligands that can coordinate to a metal center, and affect the stability of the complex.

These modulated electronic and steric properties make it a candidate for designing specific coordination environments in catalysts or functional organometallic materials.

Scaffold in Materials Chemistry for Functional Molecules (Focus on material synthesis, not properties)

The rigid, planar, and aromatic nature of the pyrazine ring makes it an excellent scaffold for the synthesis of functional organic materials. Pyrazine-based structures have been investigated for use in organic electronics, such as polymers for photovoltaic devices and optical materials. lifechemicals.comresearchgate.net

The synthesis of such materials often requires the polymerization of aromatic building blocks. This compound is a suitable monomer for synthesizing conjugated polymers via step-growth polymerization. For example, a repetitive Sonogashira or Suzuki coupling reaction with a di-alkyne or di-boronic acid co-monomer could be used to create a well-defined polymer chain incorporating the trimethylpyrazine unit. The iodine atom provides the essential reactive site for these polymer-forming reactions. The incorporation of the electron-deficient pyrazine ring into a conjugated polymer backbone is a common strategy to tune the electronic properties of the resulting material.

Future Research Directions and Perspectives

Development of More Sustainable Synthetic Routes

The synthesis of halogenated aromatic compounds, including iodinated pyrazines, often relies on traditional methods that may involve harsh reagents, stoichiometric waste, and multiple steps. A common conceptual approach to synthesizing 2-Iodo-3,5,6-trimethylpyrazine would be the direct iodination of 2,3,5-trimethylpyrazine (B81540). This precursor is synthesized from precursors like 2,3-butanedione (B143835) and 1,2-diaminopropane. wikipedia.org Direct iodination, however, can present challenges regarding regioselectivity and the use of potentially hazardous iodinating agents.

Future research should focus on developing more sustainable and "green" synthetic methodologies. nih.gov Key areas for exploration include:

Biocatalysis: The use of enzymes or whole organisms for chemical synthesis is a cornerstone of green chemistry. astrazeneca.com Research into microorganisms that can produce alkylpyrazines, such as Bacillus subtilis, could be expanded to investigate enzymatic pathways for halogenation. nih.govasm.org Exploring halogenase enzymes for the direct and regioselective iodination of the pyrazine (B50134) ring would represent a significant advancement.

Use of Greener Reagents: Traditional iodination methods often use molecular iodine with an oxidizing agent. Future routes could employ more environmentally benign iodine sources and catalysts. For example, using alkali metal iodides like potassium iodide (KI) with a mild, recyclable oxidant could reduce hazardous waste. mdpi.com

Catalytic C-H Iodination: Developing catalytic systems (e.g., using transition metals) for the direct C-H iodination of the pyrazine ring would be highly atom-economical. This approach avoids the pre-functionalization of the starting material and reduces the number of synthetic steps.

Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents is crucial. Assessing the lifecycle and environmental impact of solvents used in the synthesis will be an important aspect of developing sustainable routes. rsc.org

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Strategy | Potential Reagents | Sustainability Advantages | Research Focus |

| Traditional Iodination | I₂, HgO, H₂SO₄ | Established methodology | Poor atom economy, toxic reagents |

| Greener Iodination | KI, H₂O₂, Eco-friendly solvent | Reduced toxicity, safer process | Catalyst development, process optimization |

| Direct C-H Catalysis | Pd or Cu catalyst, I₂ or NIS | High atom economy, fewer steps | Discovery of efficient and selective catalysts |

| Biocatalysis | Halogenase enzymes | Renewable, high selectivity, mild conditions | Enzyme discovery and engineering |

Exploration of Novel Reactivity Patterns

The iodine atom in this compound is a highly versatile functional group, primarily due to the nature of the carbon-iodine bond. The C-I bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in a variety of cross-coupling reactions. nih.gov While its utility in standard reactions like Suzuki and Stille couplings is predictable, future research can delve into more novel reactivity patterns.

Palladium-Catalyzed Cross-Coupling: The reactivity of aryl iodides in palladium-catalyzed reactions is well-established. unistra.fr Future work should focus on applying a broader range of these reactions to this compound. This includes exploring its utility in Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), Buchwald-Hartwig (C-N and C-O bond formation), and cyanation reactions. These reactions would allow for the introduction of diverse functional groups at the 2-position of the pyrazine ring.

Copper and Nickel Catalysis: Investigating cross-coupling reactions using more abundant and less expensive metals like copper and nickel is a key area of modern synthetic chemistry. nih.gov Developing protocols for Ni-catalyzed coupling of this compound could provide more cost-effective and sustainable alternatives to palladium-based methods. cuny.edu

Photoredox Catalysis: Light-mediated reactions offer mild and often unique reactivity pathways. Exploring the use of photoredox catalysis for the functionalization of this compound could enable transformations that are difficult to achieve with traditional thermal methods.

Metal-Halogen Exchange: The iodo group can readily undergo metal-halogen exchange with organolithium or Grignard reagents to form a pyrazinyl-metal species. This reactive intermediate can then be quenched with a wide variety of electrophiles, providing access to a vast array of derivatives that are not accessible through cross-coupling.

Advanced Computational Modeling for Property Prediction and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and understanding reaction mechanisms. nih.govmostwiedzy.pl Applying these methods to this compound can accelerate research and guide experimental design.

Property Prediction: DFT calculations can be used to predict key electronic properties. brieflands.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can indicate the molecule's susceptibility to nucleophilic or electrophilic attack. Calculating the Molecular Electrostatic Potential (MEP) can identify electron-rich and electron-poor regions, predicting sites for non-covalent interactions and reactivity. chemrxiv.orgresearchgate.netiisc.ac.in For instance, the MEP can highlight the positive σ-hole on the iodine atom, which is crucial for halogen bonding interactions. mdpi.com

Mechanism Elucidation: Computational modeling can be used to map the potential energy surfaces of proposed reactions. This allows for the calculation of activation barriers and reaction energies, providing insight into reaction feasibility and selectivity. rsc.org For example, DFT studies could be employed to understand the regioselectivity of iodination or to compare the energy profiles of Pd- vs. Ni-catalyzed cross-coupling reactions.

QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate computed molecular descriptors with experimental biological activity. nih.govbrieflands.com By first synthesizing a small library of derivatives from this compound and testing their activity, computational models could then be built to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

| Computational Method | Application to this compound | Potential Insights |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation. mostwiedzy.pl | Bond lengths, bond angles, charge distribution. |

| Molecular Electrostatic Potential (MEP) | Mapping electron density and potential. chemrxiv.orgiisc.ac.in | Prediction of reactive sites for electrophiles and nucleophiles. |

| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Calculation of orbital energies and distributions. | Understanding electronic transitions and chemical reactivity. |

| Transition State Searching | Elucidating reaction pathways. rsc.org | Determining reaction mechanisms and activation energies. |

| QSAR Modeling | Correlating structure with biological activity. brieflands.com | Predicting the potential bioactivity of novel derivatives. |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. rsc.org The synthesis and derivatization of this compound are well-suited for this technology.

Safe Handling of Hazardous Reagents: Halogenation reactions can be highly exothermic and may involve hazardous reagents. mt.com Flow reactors, with their high surface-area-to-volume ratio, allow for excellent temperature control, mitigating the risks of thermal runaways. rsc.org In-line generation and immediate consumption of reactive intermediates, such as an active iodinating species, can be achieved, avoiding the isolation and storage of hazardous materials. mdpi.com

Process Optimization and Scalability: Automated flow systems allow for rapid screening of reaction conditions (e.g., temperature, residence time, stoichiometry) to quickly identify optimal parameters. Once optimized on a small scale, the process can be scaled up by simply running the system for a longer duration or by "numbering-up" (using multiple reactors in parallel). acs.org

Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple synthetic steps into a single, continuous process without intermediate workups and purifications. A future goal could be a fully automated flow synthesis that starts from 2,3,5-trimethylpyrazine, performs the iodination, and then directly feeds the this compound stream into a second reactor for a cross-coupling reaction.

Expanding the Scope of Derivatization for Diverse Chemical Libraries

The true potential of this compound lies in its role as a versatile scaffold for the construction of diverse chemical libraries for drug discovery and materials science. nih.govieasrj.com The combination of the pyrazine core, known for its presence in bioactive molecules, with the reactive iodo-handle makes it an ideal starting point for creating novel compounds.

Combinatorial Chemistry: By leveraging the various cross-coupling reactions mentioned previously (Suzuki, Sonogashira, Buchwald-Hartwig, etc.), this compound can be combined with a wide array of commercially available building blocks. Automated synthesis platforms can be used to systematically react the scaffold with libraries of boronic acids, alkynes, amines, and other reagents to rapidly generate hundreds or thousands of unique derivatives.

Fragment-Based Drug Discovery (FBDD): The trimethyl-iodopyrazine core can be considered a complex fragment. By coupling it with other small molecular fragments, researchers can explore chemical space efficiently to identify hits against biological targets.

Late-Stage Functionalization: In drug discovery, the ability to modify a complex molecule in the final steps of a synthesis is highly valuable. If a lead compound contains a trimethylpyrazine moiety, developing a method to selectively iodinate it would allow for late-stage derivatization, enabling the rapid generation of analogues to optimize properties like potency and metabolic stability.

The strategic application of various coupling reactions to the this compound scaffold can lead to a vast and diverse chemical library for screening purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.